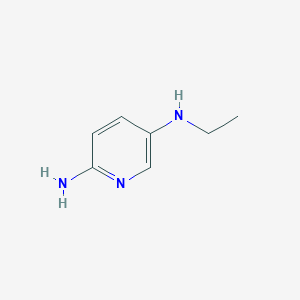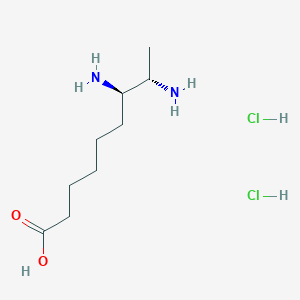
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its two amino groups attached to a nonanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride typically involves the stereoselective reduction of a precursor molecule, followed by the introduction of amino groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved. For instance, the reduction step might involve the use of a chiral catalyst to guide the formation of the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amino groups can be substituted with other functional groups, such as alkyl or acyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution reactions could produce a variety of alkylated or acylated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in various chemical processes.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. Its ability to interact with specific enzymes makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential use in treating certain diseases. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
(7R,8S)-Dihydrodehydrodiconiferyl Alcohol: This compound shares a similar chiral structure and is known for its neuritogenic activity.
(7R,8S)-cis-7,8-epoxy-2-methyloctadec-17-ene: Another compound with a similar stereochemistry, used in pheromone research.
Uniqueness
What sets (7R,8S)-7,8-Diaminononanoic Acid Hydrochloride apart from these similar compounds is its dual amino functionality, which provides additional reactivity and versatility in chemical reactions. This makes it a more flexible building block for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C9H22Cl2N2O2 |
|---|---|
Peso molecular |
261.19 g/mol |
Nombre IUPAC |
(7R,8S)-7,8-diaminononanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H/t7-,8+;;/m0../s1 |
Clave InChI |
YCBOAYSDSCJELT-OXOJUWDDSA-N |
SMILES isomérico |
C[C@@H]([C@@H](CCCCCC(=O)O)N)N.Cl.Cl |
SMILES canónico |
CC(C(CCCCCC(=O)O)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


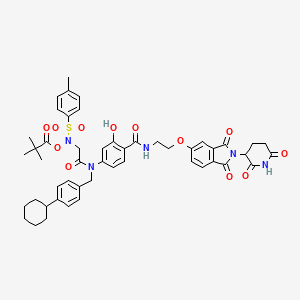
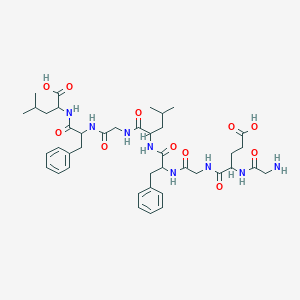
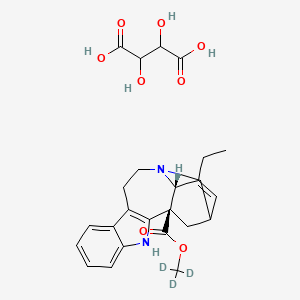
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2R,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B13859517.png)
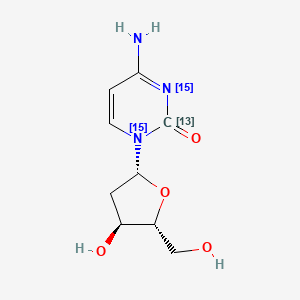
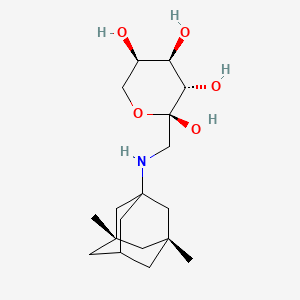
![2-amino-5-hydroxy-1-[3-(1H-indazol-5-yl)-2-methylphenyl]pyridin-4-one](/img/structure/B13859536.png)

![1-Pentanone, 1-[4-(difluoromethyl)phenyl]-5-methoxy-, O-(2-aminoethyl)oxime; 2-[[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxy]ethanamine; Desfluorofluvoxamine; Defluoro fluvoxamine](/img/structure/B13859538.png)
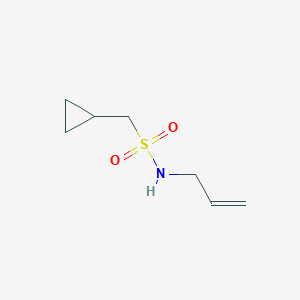
![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
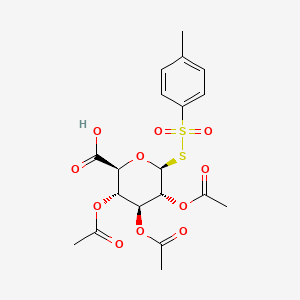
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
